molecular formula C10H13BrN2 B595377 3-Bromo-5-(piperidin-3-yl)pyridine CAS No. 1260654-37-2

3-Bromo-5-(piperidin-3-yl)pyridine

Cat. No.: B595377
CAS No.: 1260654-37-2
M. Wt: 241.132
InChI Key: ZSWMVYCQDGVDMY-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-3-yl group at the fifth position of a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-3-yl)pyridine typically involves the bromination of 5-(piperidin-3-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The piperidin-3-yl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidin-3-yl group can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(piperidin-4-yl)pyridine: Similar structure but with the piperidinyl group at the fourth position.

    3-Bromo-5-(morpholin-3-yl)pyridine: Contains a morpholine ring instead of a piperidine ring.

    3-Bromo-5-(pyrrolidin-3-yl)pyridine: Features a pyrrolidine ring instead of a piperidine ring.

Uniqueness

3-Bromo-5-(piperidin-3-yl)pyridine is unique due to the specific positioning of the piperidin-3-yl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom also allows for versatile functionalization through various substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-bromo-5-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWMVYCQDGVDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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